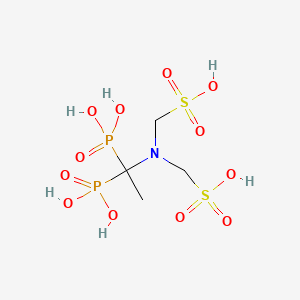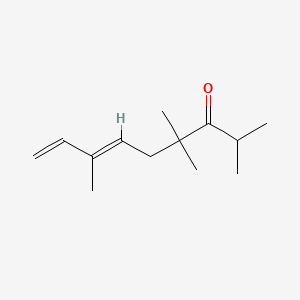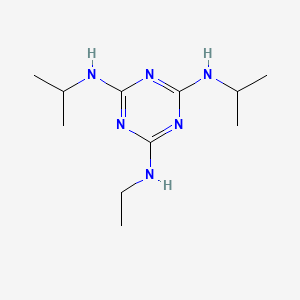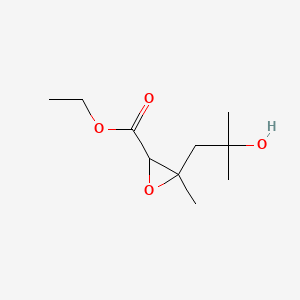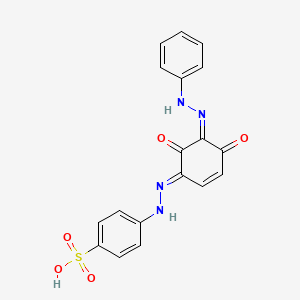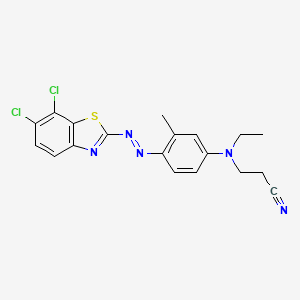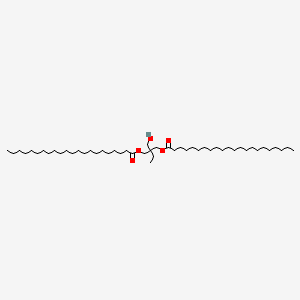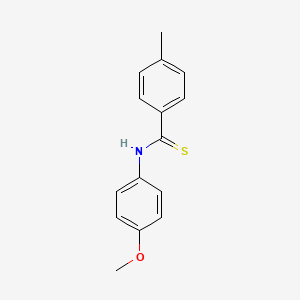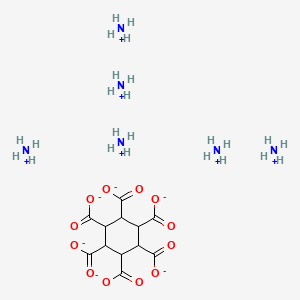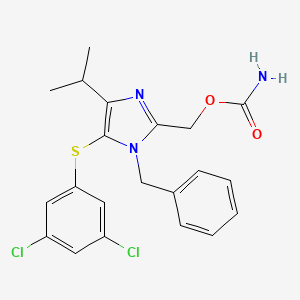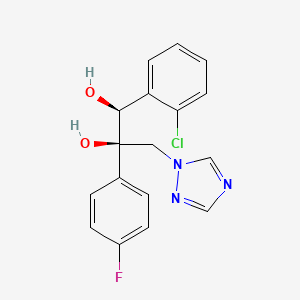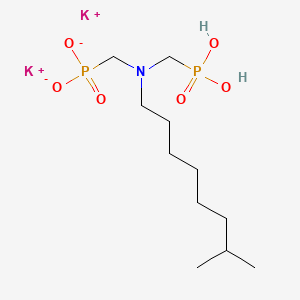
Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C11H25K2NO6P2. It is known for its unique structure, which includes two phosphonate groups and a nitrogen-containing isononyl group. This compound is used in various scientific and industrial applications due to its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate typically involves the reaction of isononylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reaction of Isononylamine with Formaldehyde: Isononylamine is reacted with formaldehyde in the presence of an acid catalyst to form an intermediate.
Addition of Phosphorous Acid: The intermediate is then reacted with phosphorous acid to form the final product, this compound.
Purification: The product is purified using standard techniques such as crystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process is similar to the laboratory synthesis but is scaled up and may include additional steps for purification and quality control.
Analyse Des Réactions Chimiques
Types of Reactions
Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: The phosphonate groups can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonate oxides, while reduction can produce phosphonate hydrides.
Applications De Recherche Scientifique
Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in bone-related diseases.
Industry: It is used in the production of specialized materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate involves its interaction with specific molecular targets. The compound can bind to metal ions and other chemical species, influencing their reactivity and stability. In biological systems, it may interact with enzymes and other proteins, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate: Similar compounds include other bisphosphonates with different alkyl or aryl groups.
This compound: Other nitrogen-containing bisphosphonates with varying chain lengths and substituents.
Uniqueness
This compound is unique due to its specific combination of phosphonate and isononyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
93982-86-6 |
|---|---|
Formule moléculaire |
C11H25K2NO6P2 |
Poids moléculaire |
407.46 g/mol |
Nom IUPAC |
dipotassium;[7-methyloctyl(phosphonatomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C11H27NO6P2.2K/c1-11(2)7-5-3-4-6-8-12(9-19(13,14)15)10-20(16,17)18;;/h11H,3-10H2,1-2H3,(H2,13,14,15)(H2,16,17,18);;/q;2*+1/p-2 |
Clé InChI |
DAFNWHMJSLOQIT-UHFFFAOYSA-L |
SMILES canonique |
CC(C)CCCCCCN(CP(=O)(O)O)CP(=O)([O-])[O-].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


